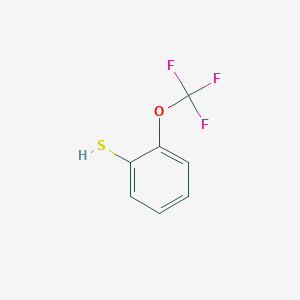

2-(Trifluoromethoxy)thiophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIRSPLZNQRPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375328 | |

| Record name | 2-(Trifluoromethoxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-01-0 | |

| Record name | 2-(Trifluoromethoxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Trifluoromethoxy)thiophenol (CAS: 175278-01-0) for Researchers and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)thiophenol, identified by CAS number 175278-01-0, is a specialty organofluorine compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a thiophenol backbone substituted with a trifluoromethoxy group at the ortho position, combines two functionalities prized in modern medicinal chemistry. The trifluoromethoxy (-OCF3) group is a bioisostere of other functionalities and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The thiophenol (-SH) moiety serves as a versatile chemical handle for further molecular elaboration and can itself be involved in critical interactions with biological targets.[3]

This technical guide provides a comprehensive overview of the known properties, potential applications, and safety considerations for this compound, tailored for professionals in research and drug development.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are essential for planning synthetic routes, designing purification protocols, and understanding the compound's physical behavior.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 175278-01-0 | [4][5][6] |

| Molecular Formula | C7H5F3OS | [4][5][6][7] |

| Molecular Weight | 194.17 g/mol | [4][5] |

| Appearance | Liquid | [8] |

| Boiling Point | 53-55 °C | [5] |

| Purity | Typically >97% or >98% | [4][5] |

| Synonyms | 2-(Trifluoromethoxy)benzenethiol | [4][7] |

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) | Source(s) |

| [M+H]+ | 195.00861 | 131.8 | [9] |

| [M+Na]+ | 216.99055 | 141.6 | [9] |

| [M-H]- | 192.99405 | 132.2 | [9] |

| [M]+ | 194.00078 | 130.9 | [9] |

Synthesis and Reactivity

Caption: General synthetic route to this compound.

The reactivity of this compound is dictated by its two primary functional groups. The thiophenol group is nucleophilic and readily undergoes S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids. The aromatic ring, influenced by the electron-withdrawing trifluoromethoxy group, can participate in electrophilic aromatic substitution reactions, although it is expected to be deactivated compared to benzene.

Strategic Importance in Drug Discovery

The inclusion of fluorinated motifs is a cornerstone of modern drug design.[10][11] The trifluoromethoxy group, in particular, offers a unique combination of properties that medicinal chemists can leverage to optimize lead compounds.[1][2]

-

Enhanced Lipophilicity: The -OCF3 group is highly lipophilic (Hansch π ≈ 1.04), which can improve a molecule's ability to cross cellular membranes and enhance its interaction with hydrophobic pockets in target proteins.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.[1]

-

Modulation of Acidity: The strong electron-withdrawing nature of the -OCF3 group increases the acidity of the thiol proton, which can influence target binding and pharmacokinetic properties.

-

Chemical Handle: The thiol group provides a reactive site for covalently linking the molecule to other scaffolds, linkers (in the context of PROTACs or ADCs), or for use in fragment-based drug discovery via disulfide tethering.

Caption: Structure-property relationships for drug design.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 4 | H227: Combustible liquid | [12] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [6][12] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [6][12] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [6][12] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6][12] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [6][12] |

| STOT, Single Exposure | 3 | H335: May cause respiratory irritation | [6][12] |

Recommended Procedures:

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6][12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8][12] Avoid breathing vapors and prevent contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The compound is listed as air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the thiol group.[12]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Experimental Protocols

Specific, published experimental protocols detailing the synthesis or use of this compound are limited. However, a general procedure for the synthesis of a substituted thiophenol can be adapted from the patent literature.[13]

Representative General Protocol for Synthesis:

-

Reaction Setup: In a three-necked flask equipped with a condenser and a magnetic stirrer, dissolve the starting material (e.g., 1-chloro-2-(trifluoromethoxy)benzene) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a molar excess (e.g., 1.5-5 equivalents) of a hydrosulfide source, such as sodium hydrosulfide (NaSH).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) with stirring for several hours (e.g., 5-20 hours) at a temperature ranging from 50°C to 150°C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling the reaction to room temperature, carefully acidify the mixture with a dilute acid (e.g., 10% HCl or H2SO4) to a pH of approximately 2-5 to protonate the thiolate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield the final this compound.

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of a metabolically robust, lipophilic -OCF3 group and a synthetically versatile -SH group makes it an attractive starting material for creating novel molecules with potentially enhanced pharmacological profiles. Researchers using this compound should adhere to strict safety protocols due to its toxicity. While detailed application data remains proprietary or limited, its structural motifs are well-precedented in successful bioactive compounds, suggesting a promising future for its use in developing next-generation chemical entities.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]

- 4. CAS RN 175278-01-0 | Fisher Scientific [fishersci.fi]

- 5. This compound | 175278-01-0 | INDOFINE Chemical Company [indofinechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 175278-01-0 2-(trifluoromethoxy)benzenethiol 2-(三氟甲氧基)苯硫酚 -Win-Win Chemical [win-winchemical.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. PubChemLite - this compound (C7H5F3OS) [pubchemlite.lcsb.uni.lu]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jelsciences.com [jelsciences.com]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-(trifluoromethoxy)benzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trifluoromethoxy)benzenethiol, a sulfur-containing organic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a structured summary of available data, detailed experimental protocols for property determination, and a logical workflow for its characterization.

Introduction

2-(trifluoromethoxy)benzenethiol, with the chemical formula C₇H₅F₃OS, is an aromatic thiol distinguished by a trifluoromethoxy group (-OCF₃) at the ortho position of the benzene ring relative to the thiol group (-SH). The presence of the highly electronegative trifluoromethoxy group is expected to significantly influence the compound's electronic properties, acidity, lipophilicity, and metabolic stability, making it a molecule of interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is crucial for its potential application and development.

Physicochemical Properties

A summary of the available quantitative data for 2-(trifluoromethoxy)benzenethiol is presented in Table 1. It is important to note that experimentally verified data for this specific compound is limited in the public domain.

Table 1: Summary of Physicochemical Properties of 2-(trifluoromethoxy)benzenethiol

| Property | Value | Source/Method |

| IUPAC Name | 2-(trifluoromethoxy)benzenethiol | --- |

| CAS Number | 175278-01-0 | --- |

| Molecular Formula | C₇H₅F₃OS | --- |

| Molecular Weight | 194.17 g/mol | Calculated |

| Boiling Point | 53-55 °C | Potentially unreliable vendor data |

| Density | 1.363 g/cm³ (Predicted) | Computational Prediction |

| Melting Point | Data not available | --- |

| pKa | Data not available | --- |

| Solubility | Data not available | --- |

Note on Boiling Point: The reported boiling point of 53-55 °C should be treated with caution as it appears unusually low for a compound of this molecular weight and structure, especially when compared to the analogous compound, 2-(trifluoromethyl)benzenethiol (CAS 13333-97-6), which has a reported boiling point of 175-177 °C[1][2]. The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group[3][4][5]. This discrepancy highlights the need for experimental verification.

Experimental Protocols

Detailed experimental methodologies for the determination of key physicochemical properties are provided below. These are general protocols that can be adapted for the characterization of 2-(trifluoromethoxy)benzenethiol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of 2-(trifluoromethoxy)benzenethiol (approximately 0.5 mL) is placed in a small, dry test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer with the bulb of the thermometer level with the sample. The assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be applied.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with 2-(trifluoromethoxy)benzenethiol, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

-

Temperature Control: The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

Determination of Melting Point

Although 2-(trifluoromethoxy)benzenethiol is expected to be a liquid at room temperature based on the questionable boiling point, if it were a solid, its melting point could be determined as follows.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm[6][7].

-

Apparatus: A melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor[8].

-

Heating: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached[7].

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.

Determination of pKa (Acidity Constant)

The pKa is a measure of the acidity of a compound. For a thiol, it represents the pH at which the thiol and thiolate forms are present in equal concentrations.

Methodology: Spectrophotometric Titration

-

Principle: The UV-Vis absorption spectrum of an aromatic thiol often differs between its protonated (ArSH) and deprotonated (ArS⁻) forms. By measuring the absorbance at a specific wavelength at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Solution Preparation: A stock solution of 2-(trifluoromethoxy)benzenethiol is prepared in a suitable solvent (e.g., a mixture of an organic solvent like DMSO and water to ensure solubility)[9]. A series of buffer solutions with known pH values are also prepared.

-

Measurement: A constant aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the difference between the molar absorptivities of the acidic and basic forms is maximal is plotted against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve. Alternatively, the following equation can be used: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

-

System Preparation: An excess amount of 2-(trifluoromethoxy)benzenethiol is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved 2-(trifluoromethoxy)benzenethiol is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if a chromophore is present and a calibration curve is established), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

-

Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 2-(trifluoromethoxy)benzenethiol.

Caption: Logical workflow for the experimental determination of the physicochemical properties of 2-(trifluoromethoxy)benzenethiol.

Signaling Pathways and Experimental Workflows

A thorough search of the scientific literature did not reveal any established signaling pathways or specific experimental workflows in which 2-(trifluoromethoxy)benzenethiol is a key participant. Its structural similarity to other thiophenol derivatives suggests potential for investigation in areas such as enzyme inhibition, antioxidant activity, or as a building block in the synthesis of biologically active molecules. Further research is required to elucidate its biological roles and potential applications.

Conclusion

This technical guide has summarized the currently available, albeit limited, physicochemical data for 2-(trifluoromethoxy)benzenethiol. The provided experimental protocols offer a robust framework for the comprehensive characterization of this compound. The significant discrepancy in the reported boiling point underscores the critical need for experimental validation of its properties. A thorough understanding of its physicochemical characteristics is a prerequisite for any future research into its potential applications in drug discovery and materials science.

References

- 1. 2-(Trifluoromethyl)benzenethiol | 13333-97-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)thiophenol

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The query specified "2-(trifluoromethoxy)thiophenol". However, publicly available scientific literature and chemical databases predominantly feature data on "2-(trifluoromethyl)thiophenol". This guide will focus on the synthesis and characterization of 2-(trifluoromethyl)thiophenol due to the extensive availability of data. Information regarding this compound is sparse, with its synthesis and detailed characterization not being well-documented in the provided search results.

Introduction

2-(Trifluoromethyl)thiophenol is an important organofluorine compound utilized as a building block in the synthesis of pharmaceuticals and advanced materials.[1] The presence of the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry. For instance, it is a useful research chemical for preparing 3,4-dihydropyrido[3,2-d]pyrimidone p38 MAP kinase inhibitors.[2][3] This guide provides a comprehensive overview of its synthesis and detailed characterization.

Synthesis of 2-(Trifluoromethyl)thiophenol

The synthesis of thiophenols can be broadly achieved through methods such as the reduction of sulfonyl chlorides or the reaction of aryl halides with a sulfur source.[4][5] A common approach for introducing the trifluoromethylthio group involves the reaction of a corresponding thiol with a trifluoromethylating agent.

A general method for the trifluoromethylation of thiophenols involves the use of sodium trifluoromethanesulfinate and iodine pentoxide in DMSO at elevated temperatures. While a specific example for the synthesis of 2-(trifluoromethyl)thiophenol is not detailed, a representative procedure for a similar transformation is provided below.[6]

General Experimental Protocol for Trifluoromethylation of Thiophenols[6]

A reaction tube is charged with the starting thiophenol (0.2 mmol), sodium trifluoromethanesulfinate (0.6 mmol), and iodine pentoxide (0.4 mmol). To this mixture, 2.0 mL of DMSO is added. The tube is sealed with a Teflon plug, and the reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction is quenched and purified by flash silica gel column chromatography to yield the desired trifluoromethylated product.[6]

Note: Solvents and reagents are typically obtained from commercial sources and used without further purification.[6]

Characterization of 2-(Trifluoromethyl)thiophenol

The structural confirmation and purity assessment of 2-(trifluoromethyl)thiophenol are established through various analytical techniques, including physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(trifluoromethyl)thiophenol is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H5F3S | [7] |

| Molecular Weight | 178.17 g/mol | [8][9] |

| Appearance | Colorless to pale yellow liquid | [2][10] |

| Boiling Point | 175-177 °C (lit.) | [2][8] |

| Density | 1.35 g/mL at 25 °C (lit.) | [2][8] |

| Refractive Index (n20/D) | 1.499 (lit.) | [2][8] |

| Flash Point | 68 °C (155 °F) | [2][8] |

| CAS Number | 13333-97-6 | [7][8] |

Spectroscopic Data

Spectroscopic methods are essential for the unambiguous identification of 2-(trifluoromethyl)thiophenol.

While specific NMR data for 2-(trifluoromethyl)thiophenol was not found in the provided search results, the expected spectral features can be inferred. The ¹H NMR spectrum would show distinct signals for the aromatic protons, and the thiol proton would appear as a singlet. The ¹³C NMR would display characteristic signals for the aromatic carbons, with the trifluoromethyl group exhibiting a quartet due to C-F coupling. The ¹⁹F NMR would show a singlet corresponding to the CF₃ group.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-(trifluoromethyl)thiophenol would exhibit characteristic absorption bands for the S-H and C-S stretching vibrations, as well as bands associated with the aromatic ring and the C-F bonds of the trifluoromethyl group. An ATR-IR spectrum of 2-(trifluoromethyl)benzenethiol is available in the SpectraBase.[7][11]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(trifluoromethyl)thiophenol, the calculated exact mass is 178.00640582 Da.[7] Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight and purity.

Experimental Workflows and Diagrams

Synthesis Workflow

The general workflow for the synthesis and purification of a trifluoromethylated thiophenol is depicted below.

Caption: General workflow for the synthesis of 2-(trifluoromethyl)thiophenol.

Characterization Workflow

The logical flow for the characterization of the synthesized 2-(trifluoromethyl)thiophenol is outlined in the following diagram.

Caption: Workflow for the characterization of 2-(trifluoromethyl)thiophenol.

Safety Information

2-(Trifluoromethyl)thiophenol is irritating to the eyes, respiratory system, and skin.[10] It is harmful if swallowed and may cause respiratory irritation.[7] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-(trifluoromethyl)thiophenol. The methodologies and data presented are crucial for researchers and professionals in the fields of organic synthesis and drug development. While a specific, detailed protocol for the synthesis of 2-(trifluoromethyl)thiophenol was not available, a general procedure for a similar transformation has been provided. The comprehensive characterization data, including physical properties and spectroscopic information, will aid in the positive identification and quality control of this important chemical intermediate.

References

- 1. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]

- 2. 2-(TRIFLUOROMETHYL)THIOPHENOL CAS#: 13333-97-6 [amp.chemicalbook.com]

- 3. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]

- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. 2-(Trifluoromethyl)benzenethiol | C7H5F3S | CID 2777889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13333-97-6 Cas No. | 2-(Trifluoromethyl)thiophenol | Apollo [store.apolloscientific.co.uk]

- 9. 2-trifluoromethyl thiophenol | Sigma-Aldrich [sigmaaldrich.cn]

- 10. chembk.com [chembk.com]

- 11. spectrabase.com [spectrabase.com]

2-(Trifluoromethoxy)thiophenol structural analysis and conformation

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-(Trifluoromethoxy)thiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected structural features of this compound. Given the increasing importance of organofluorine compounds in pharmaceuticals and agrochemicals, a thorough understanding of the conformational preferences and structural parameters of molecules like this compound is crucial for rational drug design and materials science.[1][2] The trifluoromethoxy group, in particular, is a unique substituent known to influence molecular properties such as lipophilicity and metabolic stability.[2][3][4]

Predicted Structural Parameters

While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, we can predict its key structural parameters based on analyses of related compounds, such as substituted thiophenols and trifluoromethoxybenzenes.[5][6][7] Density Functional Theory (DFT) calculations are a powerful tool for optimizing molecular geometries and predicting these parameters with high accuracy.[8][9][10]

Table 1: Predicted Bond Lengths and Bond Angles for this compound

| Parameter | Predicted Value | Justification/Reference Compounds |

| Bond Lengths (Å) | ||

| C-S | 1.76 - 1.78 | Typical for aryl thiols. |

| S-H | 1.34 - 1.36 | Standard S-H bond length. |

| C-O | 1.35 - 1.37 | Similar to trifluoromethoxybenzene. |

| O-CF₃ | 1.38 - 1.40 | Characteristic of the trifluoromethoxy group. |

| C-F | 1.33 - 1.35 | Standard C-F bond length in a CF₃ group. |

| Aromatic C-C | 1.38 - 1.41 | Typical for a substituted benzene ring. |

| Bond Angles (°) | ||

| C-S-H | 95 - 100 | Consistent with substituted thiophenols. |

| C-C-S | 118 - 122 | Reflects sp² hybridization of the aromatic carbon. |

| C-C-O | 117 - 121 | Reflects sp² hybridization of the aromatic carbon. |

| C-O-C(F₃) | 118 - 122 | Influenced by the bulky CF₃ group. |

| F-C-F | 107 - 109 | Tetrahedral-like geometry of the CF₃ group. |

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around two key bonds: the C(aryl)-S bond and the C(aryl)-O bond.

-

Rotation around the C(aryl)-O bond: Studies on trifluoromethoxybenzenes have shown that the trifluoromethoxy group is generally not in the plane of the phenyl ring. The most stable conformation is typically one where the C-O-C dihedral angle is approximately 90°.[2] This is in contrast to methoxybenzenes, which often favor a planar conformation.[2]

-

Rotation around the C(aryl)-S bond: For thioanisole (C₆H₅SCH₃), a single planar conformer is often observed in gas-phase electron diffraction studies, although a second, shallow minimum for a perpendicular orientation cannot be ruled out.[11] The presence of the ortho-trifluoromethoxy group in the target molecule will likely introduce steric hindrance that influences the preferred orientation of the thiol group.

Table 2: Predicted Conformational Dihedral Angles and Relative Energies

| Dihedral Angle | Predicted Value (°) | Predicted Relative Energy (kcal/mol) | Notes |

| C-C-S-H | ~0 or ~180 | 0 (Global Minimum) | A near-planar orientation of the S-H bond relative to the ring is expected to be the most stable, but steric clash with the OCF₃ group may cause deviation. |

| C-C-S-H | ~90 | > 2 | This perpendicular conformation is likely a transition state. |

| C-C-O-C(F₃) | ~90 | 0 (Global Minimum) | The trifluoromethoxy group is predicted to be oriented perpendicular to the aromatic ring to minimize steric repulsion.[2] |

| C-C-O-C(F₃) | 0 or 180 | > 3 | A planar conformation is energetically unfavorable due to steric hindrance. |

Experimental Protocols for Structural Elucidation

A combination of crystallographic, spectroscopic, and computational methods is required for a comprehensive structural and conformational analysis.

Single-Crystal X-ray Diffraction

This technique provides the most precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[5][12]

Experimental Workflow:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[5]

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[5]

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to minimize thermal vibrations. A monochromatic X-ray beam is used, and diffraction patterns are collected as the crystal rotates.[5]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then used to solve the crystal structure. This initial model is refined to achieve the best possible fit with the experimental data.[5]

-

Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.[5]

Caption: Workflow for Single-Crystal X-ray Crystallography.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular forces that are present in the solid state.[13]

Experimental Workflow:

-

Sample Introduction: The gaseous sample effuses from a nozzle into a high-vacuum chamber.[13]

-

Electron Beam Interaction: A high-energy electron beam is directed at the gas stream, causing the electrons to scatter.[13]

-

Diffraction Pattern Detection: The scattered electrons are detected, creating a diffraction pattern.

-

Data Analysis: The one-dimensional diffraction pattern is analyzed to extract information about internuclear distances.

-

Structure Refinement: The experimental data is compared with theoretical models to refine the molecular geometry, including bond lengths, angles, and torsional angles.

References

- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Density functional theory calculations for oxidation of thiophenols by electrogenerated superoxide in N,N-dimethylformamide - Mendeley Data [data.mendeley.com]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process via Pd-catalysed β-X elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity Profile of 2-(Trifluoromethoxy)phenyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-(trifluoromethoxy)phenyl mercaptan. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and draws analogies from structurally related trifluoromethyl- and trifluoromethoxy-substituted aromatic thiols. The document covers the synthesis, acidity, and key reactions including oxidation, alkylation, and arylation. Detailed experimental protocols for these transformations are provided, based on general methodologies for thiophenols. The electronic and steric effects of the ortho-trifluoromethoxy group are discussed to rationalize the expected reactivity. This guide aims to serve as a valuable resource for researchers interested in the application of this compound in medicinal chemistry and materials science, where the unique properties of the trifluoromethoxy group are of significant interest.

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and materials science to modulate physicochemical and biological properties.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is of growing interest due to its strong electron-withdrawing nature, high lipophilicity, and enhanced metabolic stability.[1][3] 2-(Trifluoromethoxy)phenyl mercaptan, a thiol-bearing aromatic compound, combines the unique electronic properties of the trifluoromethoxy group with the versatile reactivity of the thiol functionality. This guide explores the expected reactivity of this molecule, providing a theoretical and practical framework for its use in synthesis.

Synthesis of 2-(Trifluoromethoxy)phenyl Mercaptan

A robust and widely applicable method for the synthesis of aryl thiols from the corresponding phenols is the Newman-Kwart rearrangement.[4][5] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides a reliable route to the desired thiophenol.

Proposed Synthetic Workflow

The synthesis of 2-(trifluoromethoxy)phenyl mercaptan can be envisioned to proceed via a three-step sequence starting from 2-(trifluoromethoxy)phenol.

Caption: Proposed synthetic workflow for 2-(trifluoromethoxy)phenyl mercaptan.

Detailed Experimental Protocol (General Procedure)

Step 1: Synthesis of O-(2-(Trifluoromethoxy)phenyl) N,N-dimethylthiocarbamate

To a solution of 2-(trifluoromethoxy)phenol (1.0 eq.) in a suitable aprotic polar solvent such as DMF or NMP, is added a base (e.g., sodium hydride, 1.1 eq.) at 0 °C. The mixture is stirred for 30 minutes, after which N,N-dimethylthiocarbamoyl chloride (1.1 eq.) is added. The reaction is then stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Newman-Kwart Rearrangement

The purified O-(2-(trifluoromethoxy)phenyl) N,N-dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C.[4] The progress of the rearrangement is monitored by TLC or GC-MS. The reaction time can vary from a few hours to over 24 hours. After cooling to room temperature, the product, S-(2-(trifluoromethoxy)phenyl) N,N-dimethylthiocarbamate, is purified by distillation or chromatography.

Step 3: Hydrolysis to 2-(Trifluoromethoxy)phenyl Mercaptan

The S-(2-(trifluoromethoxy)phenyl) N,N-dimethylthiocarbamate is dissolved in a mixture of ethanol and water containing a strong base such as potassium hydroxide (excess). The mixture is refluxed for several hours until the hydrolysis is complete. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the thiolate. The product is then extracted with an organic solvent, washed with water, dried, and purified by distillation under reduced pressure.

Physicochemical Properties and Acidity

The physicochemical properties of 2-(trifluoromethoxy)phenyl mercaptan are influenced by the trifluoromethoxy group.

| Property | Predicted/Estimated Value | Reference/Basis |

| pKa | ~5.5 - 6.0 | Analogy to 4-(trifluoromethyl)thiophenol (predicted pKa ~5.6) and the strong electron-withdrawing nature of the -OCF₃ group.[6] |

| Boiling Point | > 170 °C | Analogy to 2-(trifluoromethyl)thiophenol (175-177 °C).[7] |

| Appearance | Colorless to pale yellow liquid | General property of thiophenols. |

The acidity of the thiol proton is significantly enhanced by the strong electron-withdrawing inductive effect (-I) of the ortho-trifluoromethoxy group.[3][6] This effect stabilizes the resulting thiolate anion, making the parent thiol more acidic compared to unsubstituted thiophenol (pKa ≈ 6.6).

Reactivity Profile

The reactivity of 2-(trifluoromethoxy)phenyl mercaptan is characterized by the nucleophilicity of the sulfur atom and the potential for oxidation to the corresponding disulfide. The ortho-trifluoromethoxy group exerts both electronic and steric effects that modulate this reactivity.

Oxidation to Bis(2-(trifluoromethoxy)phenyl) Disulfide

Thiols are readily oxidized to disulfides under mild conditions. This is a common reaction for thiophenols and is expected to proceed efficiently for 2-(trifluoromethoxy)phenyl mercaptan.

Caption: General oxidation of 2-(trifluoromethoxy)phenyl mercaptan.

Experimental Protocol: Air Oxidation

A solution of 2-(trifluoromethoxy)phenyl mercaptan (1.0 eq.) in a solvent such as DMF or toluene is treated with a catalytic amount of a base (e.g., triethylamine, 0.1 eq.). The mixture is stirred vigorously under an atmosphere of air at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the disulfide, which can be purified by crystallization or chromatography.

Experimental Protocol: Hydrogen Peroxide Oxidation

To a solution of 2-(trifluoromethoxy)phenyl mercaptan (1.0 eq.) in a solvent like trifluoroethanol, an aqueous solution of hydrogen peroxide (1.1 eq., 30%) is added dropwise at 0 °C.[8] The reaction is then stirred at room temperature for 24 hours. The precipitated disulfide can be collected by filtration and washed to afford the pure product.

| Oxidizing Agent | Typical Conditions | Expected Yield |

| Air/Base | DMF, rt, 24-48 h | Good to Excellent |

| H₂O₂ | CF₃CH₂OH, 0 °C to rt, 24 h | Excellent |

| I₂/Base | Methanol, rt | High |

S-Alkylation

The thiolate anion, generated by deprotonation of the thiol, is a potent nucleophile and readily participates in S-alkylation reactions with various electrophiles.

Caption: S-Alkylation of 2-(trifluoromethoxy)phenyl mercaptan.

Experimental Protocol: S-Alkylation with Alkyl Halides

To a solution of 2-(trifluoromethoxy)phenyl mercaptan (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., potassium carbonate, 1.5 eq.) is added, and the mixture is stirred for 30 minutes. The alkyl halide (1.1 eq.) is then added, and the reaction is stirred at room temperature or elevated temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

| Alkylating Agent | Base | Solvent | Temperature | Expected Yield |

| Methyl iodide | K₂CO₃ | DMF | rt | High |

| Benzyl bromide | Cs₂CO₃ | Acetonitrile | rt | High |

| Ethyl bromoacetate | NaH | THF | 0 °C to rt | Good to High |

S-Arylation

The formation of diaryl sulfides can be achieved through cross-coupling reactions, typically catalyzed by transition metals like palladium or copper, or under visible-light-promoted conditions.

Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling

A mixture of 2-(trifluoromethoxy)phenyl mercaptan (1.0 eq.), an aryl halide (e.g., aryl bromide, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.) in a solvent such as toluene or dioxane is heated under an inert atmosphere. The reaction progress is monitored by GC-MS or LC-MS. After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Experimental Protocol: Visible-Light-Promoted C-S Cross-Coupling

In a reaction vessel, 2-(trifluoromethoxy)phenyl mercaptan (1.0 eq.), an aryl halide (1.2 eq.), and a base (e.g., K₃PO₄, 2.0 eq.) are dissolved in a suitable solvent like DMSO. The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature until the starting materials are consumed. The product is isolated by extraction and purified by chromatography.[9]

| Coupling Partner | Catalyst/Conditions | Base | Solvent | Expected Yield |

| Aryl Bromide | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | Good to High |

| Aryl Iodide | CuI | K₂CO₃ | DMF | Good |

| Aryl Halide | Visible Light | K₃PO₄ | DMSO | Moderate to High |

Electronic and Steric Effects of the Ortho-Trifluoromethoxy Group

The reactivity of 2-(trifluoromethoxy)phenyl mercaptan is significantly influenced by the ortho -OCF₃ group:

-

Electronic Effects: The trifluoromethoxy group is a strong electron-withdrawing group primarily through its inductive effect (-I).[3][6] This effect decreases the electron density on the aromatic ring and on the sulfur atom. Consequently, the nucleophilicity of the thiol is expected to be lower than that of unsubstituted thiophenol. However, the acidity of the thiol is increased.

-

Steric Effects: The presence of the bulky trifluoromethoxy group at the ortho position can sterically hinder the approach of reactants to the sulfur atom.[10] This steric hindrance may lead to slower reaction rates for S-alkylation and S-arylation compared to its meta- or para-substituted isomers.

Applications in Drug Discovery and Materials Science

While specific applications of 2-(trifluoromethoxy)phenyl mercaptan are not widely reported, its structural motifs suggest potential utility in several areas:

-

Medicinal Chemistry: The trifluoromethoxy group is a valuable substituent in drug candidates for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Thioether linkages are also present in numerous pharmaceuticals. Therefore, derivatives of 2-(trifluoromethoxy)phenyl mercaptan could be explored as intermediates for the synthesis of novel bioactive molecules.

-

Materials Science: Aryl thiols are commonly used to form self-assembled monolayers (SAMs) on gold and other metal surfaces. The introduction of the trifluoromethoxy group could be used to tune the surface properties of such materials, for example, by modifying their hydrophobicity and electronic characteristics.

Conclusion

2-(Trifluoromethoxy)phenyl mercaptan is a molecule with a rich and versatile, albeit largely unexplored, reactivity profile. Its synthesis can likely be achieved through the well-established Newman-Kwart rearrangement. The strong electron-withdrawing nature of the ortho-trifluoromethoxy group enhances the acidity of the thiol and influences its nucleophilicity. The thiol is expected to undergo facile oxidation to the corresponding disulfide and participate in S-alkylation and S-arylation reactions, although steric hindrance from the ortho substituent may play a significant role in the kinetics of these transformations. This guide provides a foundational understanding of the reactivity of 2-(trifluoromethoxy)phenyl mercaptan, offering valuable insights for its application in the synthesis of novel compounds for pharmaceutical and materials science research. Further experimental investigation is warranted to fully elucidate the specific reactivity and potential of this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 5. Newman-Kwart Rearrangement [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(TRIFLUOROMETHYL)THIOPHENOL | 13333-97-6 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. jk-sci.com [jk-sci.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Trifluoromethoxylated Thiophenols: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and agricultural chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention due to its unique electronic properties and high lipophilicity, which can enhance metabolic stability, membrane permeability, and binding affinity of bioactive compounds. This technical guide provides a comprehensive overview of trifluoromethoxylated thiophenols, a class of valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals.

Core Compounds and Physical Properties

This guide focuses on two primary isomers: 2-(trifluoromethoxy)benzenethiol and 4-(trifluoromethoxy)benzenethiol. These compounds serve as key building blocks for introducing the trifluoromethoxythiophenyl moiety into more complex molecular architectures. A summary of their key physical properties is presented in Table 1.

| Property | 2-(trifluoromethoxy)benzenethiol | 4-(trifluoromethoxy)benzenethiol |

| CAS Number | 175278-01-0 | 169685-29-4 |

| Molecular Formula | C₇H₅F₃OS | C₇H₅F₃OS |

| Molecular Weight | 194.17 g/mol | 194.17 g/mol |

| Boiling Point | 53 °C | 64-66 °C at 15 mmHg |

| Density (Predicted) | 1.363 g/cm³ | 1.363 g/cm³ |

| Refractive Index | - | 1.4745 |

| pKa (Predicted) | - | 5.99 |

Synthesis of Trifluoromethoxylated Thiophenols

The synthesis of trifluoromethoxylated thiophenols can be achieved through several established methods for preparing thiophenols, starting from the corresponding trifluoromethoxy-substituted precursors. The two most prominent and effective routes are the Newman-Kwart rearrangement and the reduction of benzenesulfonyl chlorides.

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful thermal reaction that converts phenols into thiophenols in a three-step sequence.[1][2] This intramolecular rearrangement involves the migration of an aryl group from the oxygen of an O-aryl thiocarbamate to the sulfur atom, forming a thermodynamically more stable S-aryl thiocarbamate.[1][3][4] Subsequent hydrolysis yields the desired thiophenol.[1]

The overall transformation is depicted in the workflow below:

Experimental Protocol (General):

-

Thiocarbamate Formation: The starting 4-(trifluoromethoxy)phenol is deprotonated with a suitable base, such as sodium hydride, in an inert solvent. The resulting phenoxide is then reacted with dimethylthiocarbamoyl chloride to yield the O-(4-trifluoromethoxyphenyl) dimethylthiocarbamate.[1]

-

Rearrangement: The purified O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C) to induce the rearrangement to the S-aryl isomer.[1] Notably, the use of a palladium catalyst, such as [Pd(tBu₃P)₂], can significantly lower the required reaction temperature to around 100 °C, making the process more accessible and safer.[5]

-

Hydrolysis: The resulting S-(4-trifluoromethoxyphenyl) dimethylthiocarbamate is hydrolyzed, typically using a strong base like potassium hydroxide in a solvent such as ethylene glycol, to yield the final 4-(trifluoromethoxy)thiophenol.[2]

Reduction of Benzenesulfonyl Chlorides

An alternative and widely used method for the synthesis of thiophenols is the reduction of the corresponding benzenesulfonyl chlorides.[6] This method avoids the high temperatures of the thermal Newman-Kwart rearrangement.

Experimental Protocol (General):

A common procedure involves the reduction of the sulfonyl chloride with triphenylphosphine (PPh₃) in a suitable solvent. The reaction typically proceeds smoothly to give the thiophenol. Another classical method involves reduction with zinc dust and sulfuric acid.[6]

Spectroscopic Data

The structural characterization of trifluoromethoxylated thiophenols relies on standard spectroscopic techniques. Below is a summary of expected NMR spectral data based on related compounds.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |

| 4-(Trifluoromethoxy)benzenethiol | Expected aromatic signals in the range of 7.0-7.5 ppm. The thiol proton (S-H) would appear as a broad singlet, typically between 3-4 ppm. | Aromatic carbons expected between 115-150 ppm. The carbon bearing the -OCF₃ group will show a quartet due to coupling with fluorine. The CF₃ carbon signal is expected around 120 ppm (q, J ≈ 257 Hz). | A sharp singlet for the -OCF₃ group is expected around -58 ppm.[7] |

| Related: (4-chlorophenyl)(trifluoromethyl)sulfane | 7.59 (d, J = 8.4 Hz, 2H), 7.41 (d, J = 8.5 Hz, 2H)[8] | 137.71, 137.60, 130.55 (q, J = 308.7 Hz), 129.82, 122.80, 122.78[8] | -42.85 (s)[8] |

| Related: (4-fluorophenyl)(trifluoromethyl)sulfane | 7.70 – 7.61 (m, 2H), 7.16 – 7.09 (m, 2H)[8] | 165.51 (d, J = 252.0 Hz), 138.76, 138.69, 130.61 (q, J = 302.4 Hz), 116.89, 116.71[8] | -43.37 (s), -108.66 (s)[8] |

Applications in Drug Discovery and Agrochemicals

Trifluoromethoxylated thiophenols are primarily utilized as intermediates in the synthesis of more complex molecules with desired biological activities. The trifluoromethoxy group imparts increased lipophilicity and metabolic stability, while the thiol group serves as a versatile handle for further chemical modifications.

Insecticidal and Acaricidal Activity

Derivatives of trifluoromethoxylated thiophenols have shown promise as potent insecticides and acaricides. For instance, quinoline derivatives prepared from 4-(trifluoromethoxy)benzenethiol have been reported to possess such activities. While specific activity data for the parent thiophenols is not widely reported, studies on structurally related compounds demonstrate the effectiveness of the trifluoromethylphenyl moiety in agrochemical design.

Several studies have evaluated the insecticidal properties of compounds containing trifluoromethyl groups against pests like Plutella xylostella (diamondback moth).[9][10] Table 3 summarizes representative insecticidal activity data for related compounds.

| Compound Class | Pest Species | Activity Metric | Value (mg/L or ppm) |

| Phthalic Acid Diamides with 3-CF₃-phenyl group | Plutella xylostella | LC₅₀ | - (Excellent Activity) |

| Sulfur-containing m-diamides with 3-CF₃-phenyl group | Plutella xylostella | Lethality Rate | 100% at 12.5 mg/L (for compound C-3)[10] |

| Cyano-benzylidene derivatives | Aphis nerii | LC₅₀ | 0.0141 - 3.4351 ppm[11] |

These data highlight the potential of molecules derived from trifluoromethyl- and by extension, trifluoromethoxy-substituted building blocks in the development of new crop protection agents. The trifluoromethoxy group is often considered a bioisostere of other functional groups, and its inclusion can lead to enhanced efficacy and favorable pharmacokinetic properties.

Conclusion

Trifluoromethoxylated thiophenols are valuable and versatile intermediates for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Their synthesis, primarily through the Newman-Kwart rearrangement or reduction of sulfonyl chlorides, provides access to these key building blocks. The unique properties conferred by the trifluoromethoxy group make these compounds highly attractive for the development of new generations of bioactive agents. Further exploration of the derivatives of trifluoromethoxylated thiophenols is likely to yield novel candidates for drug discovery and crop protection.

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Newman-Kwart Rearrangement [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 6. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. growingscience.com [growingscience.com]

Spectroscopic Profile of 2-(Trifluoromethoxy)thiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound 2-(Trifluoromethoxy)thiophenol (CAS No. 175278-01-0). Due to a notable absence of experimentally-derived spectra in publicly accessible scientific literature and databases, this document focuses on predicted data and established spectroscopic principles. It serves as a valuable resource for researchers working with or synthesizing this compound, offering insights into its structural characterization.

Predicted Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and elemental composition. For this compound (C₇H₅F₃OS), the predicted monoisotopic mass is 194.00133 Da. The following table summarizes the predicted m/z values for various adducts that may be observed in an electrospray ionization (ESI) mass spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.00861 |

| [M+Na]⁺ | 216.99055 |

| [M-H]⁻ | 192.99405 |

| [M+NH₄]⁺ | 212.03515 |

| [M+K]⁺ | 232.96449 |

| [M]⁺ | 194.00078 |

| [M]⁻ | 194.00188 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, the following signals are predicted.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the thiol proton. The aromatic region will likely display a complex multiplet pattern due to the ortho-disubstitution.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 4H | Aromatic (C₆H₄) |

| ~ 3.5 - 4.5 (variable) | Singlet | 1H | Thiol (-SH) |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the aromatic carbons and the carbon of the trifluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 115 - 140 | Aromatic carbons (C₆H₄) |

| ~ 120.4 (quartet, J ≈ 257 Hz) | Trifluoromethoxy carbon (-OCF₃) |

¹⁹F NMR (Fluorine NMR): The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Fluorines | Assignment |

| ~ -58 to -60 | Singlet | 3F | -OCF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~ 3050 - 3100 | Aromatic C-H stretch |

| ~ 2550 - 2600 | S-H stretch (Thiol) |

| ~ 1570 - 1600 | Aromatic C=C stretch |

| ~ 1250 - 1290 | C-O stretch (Aryl ether) |

| ~ 1150 - 1210 | C-F stretch (Trifluoromethoxy) |

| ~ 750 - 800 | C-H out-of-plane bend (ortho-subst.) |

Experimental Protocols

The following are general methodologies for acquiring spectroscopic data for a small organic molecule like this compound.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

-

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at room temperature. Standard pulse programs are used for each type of experiment.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: For ATR-FTIR, a small amount of the liquid or solid sample is placed directly on the ATR crystal. For transmission FTIR, a thin film of the liquid sample is placed between two KBr or NaCl plates, or a KBr pellet is prepared for a solid sample.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample spectrum to subtract atmospheric contributions.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to acquire experimental data for this compound to validate and expand upon these predictions.

Navigating the Physicochemical Landscape of 2-(Trifluoromethoxy)thiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-(Trifluoromethoxy)thiophenol in organic solvents. Due to a notable absence of specific quantitative data in publicly accessible literature for this particular compound, this document leverages data from structurally similar analogues, namely 2-(trifluoromethyl)thiophenol, 3-(trifluoromethyl)thiophenol, and 4-(trifluoromethyl)thiophenol, to infer its likely physicochemical properties. This guide also presents detailed, adaptable experimental protocols for determining solubility and stability, alongside a logical workflow for these assessments, to empower researchers in generating precise data for their specific applications.

Introduction

This compound is an aromatic organofluorine compound of interest in medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group is a key pharmacophore that can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions. The thiol (-SH) group, in turn, offers a reactive handle for various chemical modifications and can be crucial for biological activity or surface attachment. A thorough understanding of the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and biological assays.

This document serves as a practical guide for researchers, compiling the available information and providing the necessary tools to generate new, specific data where gaps exist.

Inferred Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, we can infer its likely solubility and stability characteristics by examining its structural components and comparing them to closely related analogues.

The presence of the highly lipophilic trifluoromethoxy group suggests that this compound will exhibit good solubility in a range of organic solvents. The addition of the oxygen atom in the trifluoromethoxy group, compared to a trifluoromethyl group, may slightly increase its polarity and potential for hydrogen bonding, which could influence its solubility in polar aprotic and protic solvents.

Solubility Data of Analogous Compounds

To provide a reasonable estimation of the solubility profile of this compound, the following table summarizes the available data for its trifluoromethyl analogues.

| Compound | Solvent | Solubility | Temperature (°C) |

| 3-(Trifluoromethyl)thiophenol | Ethanol and other alcoholic solvents | Soluble[1] | Not Specified |

| Chloroform | Excellent[1] | Not Specified | |

| Dichloromethane | Excellent[1] | Not Specified | |

| Water | Insoluble[1] | Not Specified | |

| 4-(Trifluoromethyl)thiophenol | Water | Insoluble[2][3] | Not Specified |

Based on this data, it is highly probable that this compound is readily soluble in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (THF, ethyl acetate, acetone), while being insoluble in water.

Stability Profile of this compound

The stability of this compound is a critical consideration for its storage and handling.

Inferred Stability

The trifluoromethoxy group is generally considered to be a chemically robust and metabolically stable functional group. The primary point of instability in the this compound molecule is the thiol group. Thiols are known to be susceptible to oxidation, particularly in the presence of air (oxygen), to form disulfides. This process can be accelerated by the presence of base and certain metal ions.

A supplier of 4-(trifluoromethyl)thiophenol notes that the compound is "Air Sensitive"[3]. This strongly suggests that this compound should also be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative dimerization.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Atmosphere: Store under an inert atmosphere (nitrogen or argon).

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable.

-

Light: Protect from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from established methods for determining the equilibrium solubility of chemical compounds.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, dichloromethane, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any suspended solid particles, centrifuge the collected supernatant at a high speed.

-

Accurately dilute a known volume of the clear supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Logical Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Assessing Chemical Stability

This protocol provides a framework for evaluating the stability of this compound in a specific organic solvent under defined conditions.

Objective: To assess the degradation of this compound in solution over time under specific storage conditions (e.g., temperature, light exposure).

Materials:

-

This compound

-

Selected organic solvent

-

Volumetric flasks

-

Amber vials with screw caps

-

HPLC system with a suitable detector

-

Climate chamber or oven for temperature control

-

Photostability chamber (if assessing light stability)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the selected organic solvent at a known concentration (e.g., 1 mg/mL).

-

-

Stability Study Setup:

-

Aliquot the stock solution into several amber vials.

-

For each condition to be tested (e.g., 25 °C, 40 °C, photostability), prepare a set of vials.

-

Include a control set of vials stored at a reference condition where the compound is expected to be stable (e.g., -20 °C).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

-

Analyze the sample by HPLC immediately.

-

-

HPLC Analysis:

-

Use a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

-

Quantify the peak area of this compound at each time point.

-

Monitor for the appearance of new peaks, which may indicate degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

-

Plot the percentage remaining versus time for each storage condition.

-

Identify any significant degradation and, if possible, characterize the degradation products.

-

Signaling Pathway for Stability Assessment

Caption: Logical Flow for Chemical Stability Assessment.

Conclusion

References

The Electronic Effects of the Trifluoromethoxy Group on the Thiol Moiety

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The trifluoromethoxy (-OCF3) group is a critical substituent in modern medicinal chemistry, valued for its unique electronic properties that can significantly modulate a molecule's physicochemical and pharmacokinetic profile.[1][2][3] This guide provides a detailed examination of the electronic influence of the -OCF3 group specifically on the thiol (-SH) moiety, a functional group of great importance in biological systems and drug design. We explore the impact on acidity (pKa), nucleophilicity, and redox potential, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate the underlying chemical principles.

Introduction to the Trifluoromethoxy Group

The strategic incorporation of fluorine into drug candidates is a cornerstone of medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability.[4][5] Among fluorinated substituents, the trifluoromethoxy (-OCF3) group has garnered significant attention.[6] It is recognized as one of the most lipophilic substituents and possesses a powerful electron-withdrawing nature, which stems from the high electronegativity of the fluorine atoms.[1][3] These characteristics are distinct from the related methoxy (-OCH3) group, which is an electron-donating group, and the trifluoromethyl (-CF3) group, which is also electron-withdrawing but less lipophilic.[1][6] Understanding these properties is crucial for predicting and tuning the behavior of adjacent functional groups, such as thiols.

Core Electronic Properties of the Trifluoromethoxy Group

The electronic effect of a substituent is a combination of inductive and resonance effects. The -OCF3 group is a potent electron-withdrawing substituent primarily through a strong negative inductive effect (-I), where the highly electronegative fluorine atoms pull electron density through the sigma bonds.[7] Unlike the methoxy group, whose oxygen lone pairs donate electron density to an aromatic ring via the resonance effect (+M), the resonance donation from the -OCF3 oxygen is significantly diminished. This is due to the fluorine atoms inductively withdrawing electron density from the oxygen, making its lone pairs less available for donation.

A quantitative measure of these electronic effects is provided by the Hammett substituent constants (σ), which are based on the ionization of substituted benzoic acids.[8] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta (σm) | σ_para (σp) | Reference |

| -OCF₃ | 0.34 - 0.48 | 0.21 - 0.35 | [7] |

| -CF₃ | 0.43 | 0.54 | [9] |

| -OCH₃ | 0.12 | -0.27 | [9] |

| -NO₂ | 0.71 | 0.78 | [9] |

| -Cl | 0.37 | 0.23 | [9] |

| -H | 0.00 | 0.00 | [9] |

Note: The range for -OCF₃ reflects values from different measurement studies.

The data clearly positions the -OCF3 group as a strong electron-withdrawing substituent, comparable in meta-directing strength to chlorine and slightly weaker than the trifluoromethyl group in the para position.[7][9]

Impact on Thiol Acidity (pKa)

The acidity of a thiol (R-SH) is defined by its acid dissociation constant (pKa), which reflects the equilibrium of its deprotonation to the corresponding thiolate anion (R-S⁻).

R-SH ⇌ R-S⁻ + H⁺

Substituents that stabilize the resulting thiolate anion will shift the equilibrium to the right, making the thiol a stronger acid and thus lowering its pKa value.[10] The potent electron-withdrawing nature of the trifluoromethoxy group strongly stabilizes the negative charge of the thiolate anion through the -I effect.[7] Therefore, attaching an -OCF3 group to a molecule containing a thiol moiety is expected to significantly increase its acidity (i.e., lower its pKa).

While direct experimental data for trifluoromethoxy-substituted thiols is scarce in the reviewed literature, the trend can be reliably predicted by comparing the pKa values of other substituted thiophenols.

Table 2: Experimental pKa Values of Substituted Thiophenols in Aqueous Solution

| Thiophenol Derivative (para-substituted) | Substituent | pKa | Expected Effect of Substituent |

| 4-Methoxythiophenol | -OCH₃ | 6.83 | Electron Donating |

| Thiophenol | -H | 6.62 | Neutral Reference |

| 4-Chlorothiophenol | -Cl | 6.01 | Electron Withdrawing |

| 4-Nitrothiophenol | -NO₂ | 4.58 | Strongly Electron Withdrawing |

| 4-Trifluoromethoxythiophenol | -OCF₃ | ~5.5-6.0 (Predicted) | Strongly Electron Withdrawing |

Sources:[11][12]. The pKa for 4-trifluoromethoxythiophenol is an educated prediction based on its Hammett constant relative to -Cl and -NO₂.